![molecular formula C17H15N3O3 B4421244 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Furan Groups: The furan-2-yl groups can be introduced via nucleophilic substitution or coupling reactions.
Amination: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan rings, leading to the formation of furan-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core or the furan rings, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and can be studied for its effects on biological systems.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been investigated for their anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Typically, quinazolinone derivatives interact with enzymes or receptors, modulating their activity. The furan rings may also play a role in binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethanol.
Uniqueness
What sets 7-(furan-2-yl)-2-[(furan-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one apart is the combination of the quinazolinone core with two furan rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
7-(furan-2-yl)-2-(furan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-8-11(16-4-2-6-23-16)7-14-13(15)10-19-17(20-14)18-9-12-3-1-5-22-12/h1-6,10-11H,7-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUAWRKEWWZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NCC3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-{[5-(4-CHLOROPHENYL)-2-FURYL]METHYL}-N-(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)AMINE](/img/structure/B4421182.png)
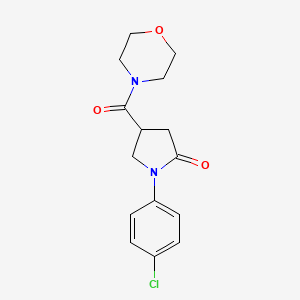
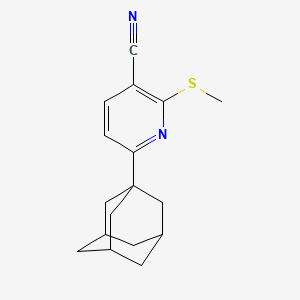
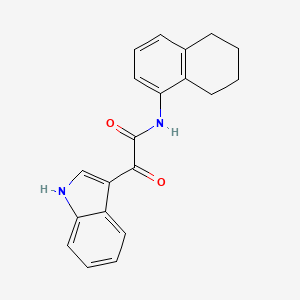
![1-ETHYL-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B4421209.png)
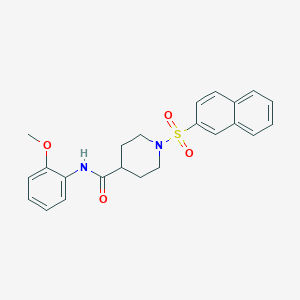
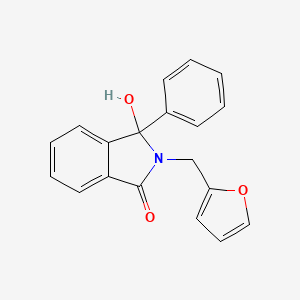
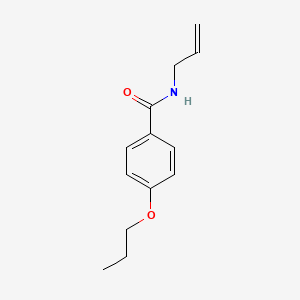
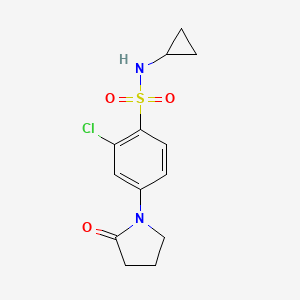
![1-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421236.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
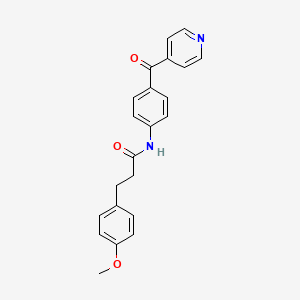
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)
